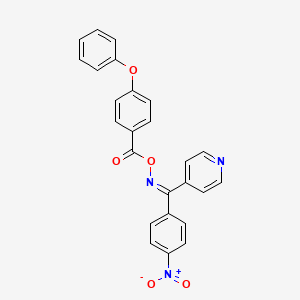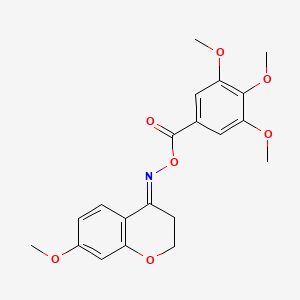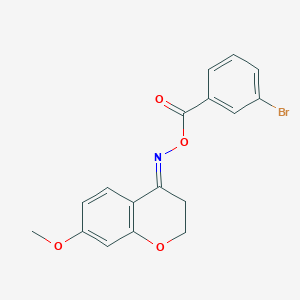
(4-nitrophenyl)(4-pyridinyl)methanone O-(4-phenoxybenzoyl)oxime
Descripción general
Descripción
(4-nitrophenyl)(4-pyridinyl)methanone O-(4-phenoxybenzoyl)oxime, also known as NBD-Cl, is a chemical compound that is widely used in scientific research. It is a fluorescent reagent that is used for the labeling and detection of proteins, nucleic acids, and other biomolecules.
Mecanismo De Acción
(4-nitrophenyl)(4-pyridinyl)methanone O-(4-phenoxybenzoyl)oxime is a fluorescent reagent that reacts with primary amines in biomolecules to form stable adducts. The reaction involves the formation of a cyclic intermediate, which is then hydrolyzed to form a stable amide bond. The resulting adduct is highly fluorescent and can be detected using a variety of fluorescence-based techniques.
Biochemical and Physiological Effects:
(4-nitrophenyl)(4-pyridinyl)methanone O-(4-phenoxybenzoyl)oxime has no known biochemical or physiological effects on living organisms. It is a non-toxic reagent that is widely used in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (4-nitrophenyl)(4-pyridinyl)methanone O-(4-phenoxybenzoyl)oxime in lab experiments include its high sensitivity, specificity, and versatility. It can be used to label a wide range of biomolecules, including proteins, nucleic acids, and lipids. However, there are also some limitations to using (4-nitrophenyl)(4-pyridinyl)methanone O-(4-phenoxybenzoyl)oxime. For example, it requires the presence of primary amines in the biomolecule of interest, and it can be affected by pH, temperature, and other environmental factors.
Direcciones Futuras
There are many future directions for the use of (4-nitrophenyl)(4-pyridinyl)methanone O-(4-phenoxybenzoyl)oxime in scientific research. One area of interest is the development of new labeling strategies that can be used in vivo. Another area of interest is the use of (4-nitrophenyl)(4-pyridinyl)methanone O-(4-phenoxybenzoyl)oxime in the study of protein folding and misfolding. Additionally, there is interest in using (4-nitrophenyl)(4-pyridinyl)methanone O-(4-phenoxybenzoyl)oxime as a tool for drug discovery and development, particularly in the area of enzyme kinetics and inhibition. Overall, (4-nitrophenyl)(4-pyridinyl)methanone O-(4-phenoxybenzoyl)oxime is a versatile and valuable tool for scientific research, with many potential applications in the future.
Aplicaciones Científicas De Investigación
(4-nitrophenyl)(4-pyridinyl)methanone O-(4-phenoxybenzoyl)oxime is widely used in scientific research as a fluorescent probe for the labeling and detection of proteins, nucleic acids, and other biomolecules. It is used in a variety of applications, including fluorescence microscopy, flow cytometry, and gel electrophoresis. (4-nitrophenyl)(4-pyridinyl)methanone O-(4-phenoxybenzoyl)oxime is also used in the study of protein-protein interactions, enzyme kinetics, and membrane dynamics.
Propiedades
IUPAC Name |
[(Z)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 4-phenoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N3O5/c29-25(20-8-12-23(13-9-20)32-22-4-2-1-3-5-22)33-27-24(19-14-16-26-17-15-19)18-6-10-21(11-7-18)28(30)31/h1-17H/b27-24- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBWLHKPLCOBLI-PNHLSOANSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)ON=C(C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)O/N=C(/C3=CC=C(C=C3)[N+](=O)[O-])\C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 4-phenoxybenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-methyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-3-(4-morpholinyl)-1-propanamine](/img/structure/B3910224.png)
![N'-{1-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]ethylidene}-2-nitrobenzohydrazide](/img/structure/B3910226.png)
![2-(1H-benzimidazol-2-yl)-3-[5-(phenylthio)-2-furyl]acrylonitrile](/img/structure/B3910243.png)
![3-bromo-N-[1-[(4-methyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B3910247.png)
![N'-[2-(1-azepanyl)-5-nitrobenzylidene]-2-(9-oxo-10(9H)-acridinyl)acetohydrazide](/img/structure/B3910250.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2-(3-phenylpropyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B3910252.png)
![N-{1-(1H-benzimidazol-2-yl)-2-[4-(methylthio)phenyl]vinyl}-4-methylbenzamide](/img/structure/B3910253.png)

![N'-[5-nitro-2-(1-pyrrolidinyl)benzylidene]-2-pyridinecarbohydrazide](/img/structure/B3910269.png)

![N'-[(2-methoxybenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B3910278.png)
